3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride
Description
3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride (CAS: 897019-60-2; MFCD11849077) is a heterocyclic organic compound with the molecular formula C₁₀H₁₁Cl₂NO and a molecular weight of 236.11 g/mol. It consists of an azetidine ring (a four-membered nitrogen-containing heterocycle) substituted with a 4-chlorobenzyloxy group and a hydrochloride salt. The compound is typically synthesized via nucleophilic substitution, where 3-aminoazetidine reacts with 4-chlorobenzyl chloride, followed by hydrochloric acid neutralization .
Its discontinued commercial availability (as per ) suggests specialized applications or challenges in large-scale synthesis.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methoxy]azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO.ClH/c11-9-3-1-8(2-4-9)7-13-10-5-12-6-10;/h1-4,10,12H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMVANZSDZOIQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCC2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673950 | |
| Record name | 3-[(4-Chlorophenyl)methoxy]azetidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
897019-60-2 | |
| Record name | Azetidine, 3-[(4-chlorophenyl)methoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=897019-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(4-Chlorophenyl)methoxy]azetidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride is a heterocyclic organic compound known for its diverse biological activities. This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a chlorobenzyl ether group that enhances its lipophilicity. The biological potential of this compound is attributed to its structural components, which suggest interactions with various biological targets.
Chemical Structure and Properties
- Molecular Formula : C_{11}H_{12}ClN O
- Molecular Weight : Approximately 234.12 g/mol
The presence of the chlorine atom on the benzyl group is significant as it may influence the compound's interaction with biological systems, enhancing its reactivity and potential therapeutic applications.
Research indicates that this compound interacts with several biological pathways:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases, which play crucial roles in cell signaling pathways. This inhibition can lead to alterations in phosphorylation states of target proteins, modulating their activity and downstream signaling events.
- Cellular Effects : The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate transcription factors, impacting the expression of genes involved in cell proliferation and apoptosis.
Biological Activity Overview
The biological activities of this compound have been evaluated through various studies. Notably, it has demonstrated potential anticancer properties:
Anticancer Activity
In vitro studies have shown that derivatives of azetidine compounds exhibit significant cytotoxicity against various cancer cell lines. For example, compounds related to azetidine structures have been screened against leukemia and melanoma cell lines, demonstrating promising results with GI50 values indicating effective inhibition of cancer cell proliferation .
| Cell Line | GI50 (µM) | Comparison Drug | GI50 (µM) |
|---|---|---|---|
| CCRF-CEM (Leukemia) | 2.09 | Bendamustine | 60 |
| MDA-MB-435 (Melanoma) | <10 | Chlorambucil | 52 |
This table illustrates the potency of this compound compared to established anticancer drugs.
Case Studies
- Cytotoxicity Assay : A study conducted on multiple azetidine derivatives showed that certain compounds exhibited IC50 values significantly lower than standard treatments, indicating enhanced efficacy against cancer cells .
- Mechanism Exploration : Further exploration into the mechanisms revealed that these compounds could induce apoptosis in cancer cells through modulation of key signaling pathways, such as those involving EGFR and IL-6 inhibition .
Scientific Research Applications
Pharmaceutical Development
Anticancer Activity : Research indicates that 3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride exhibits notable cytotoxic effects against various cancer cell lines. For instance, it has been tested against leukemia and melanoma cell lines, demonstrating significant inhibitory activity, which may be attributed to its structural components that interact with cellular targets .
Mechanism of Action : The compound's mechanism involves interactions with specific molecular targets, which may lead to apoptosis in cancer cells. Studies have shown that derivatives of azetidine can inhibit critical pathways involved in tumor growth .
Synthetic Applications
Building Block for Organic Synthesis : this compound serves as a versatile building block in the synthesis of various organic compounds. Its unique structure allows for the formation of derivatives that can exhibit enhanced pharmacological properties .
Reactivity : The compound can undergo several chemical reactions, including nucleophilic substitutions and ring-opening reactions, which are essential for synthesizing new derivatives with tailored biological activities .
Biochemical Research
Enzyme Inhibition Studies : The compound has been investigated for its potential as an inhibitor of enzymes involved in critical biological processes. For example, it has been explored as a tyrosinase inhibitor, which is significant in regulating melanin production .
Interaction Studies : Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for its application in drug development. Interaction studies focus on its binding affinity to various biological targets, providing insights into its therapeutic potential .
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| CCRF-CEM (Leukemia) | 2.09 | |
| MDA-MB-435 (Melanoma) | <10 | |
| K-562 (Leukemia) | Not specified |
Table 2: Synthetic Applications
| Reaction Type | Outcome |
|---|---|
| Nucleophilic Substitution | Formation of azetidine derivatives |
| Ring-opening Reactions | Reactive intermediates |
| Oxidation/Reduction Reactions | Various substituted azetidines |
Comparison with Similar Compounds
Substituent Position and Halogen Effects
- 4-Chloro vs. 2-Chloro Benzyloxy : The 4-chloro substitution in the target compound provides greater steric accessibility and electronic effects compared to the 2-chloro isomer (CAS 1121627-62-0), which may hinder binding in enzyme active sites due to ortho-substituent steric bulk .
- Chloro vs. Fluoro Derivatives : Fluorinated analogs (e.g., 3-((2,3-Difluorobenzyl)oxy)azetidine HCl) exhibit enhanced metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius, making them preferable in CNS-targeted drugs .
- Phenoxy vs.
Preparation Methods
Nucleophilic Substitution of Azetidine Derivatives with 4-Chlorobenzyl Halides
A primary and widely reported approach to synthesize 3-[(4-chlorobenzyl)oxy]azetidine hydrochloride is via the reaction of azetidine or a protected azetidine derivative with 4-chlorobenzyl bromide or chloride under basic conditions.
- Starting Materials: 1-Boc-3-aminoazetidine or free azetidine; 4-chlorobenzyl bromide.
- Base: Triethylamine (Et3N) or sodium hydride (NaH).
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
- Conditions: Room temperature stirring for 16 hours or as optimized.
- Workup: Extraction with organic solvents, drying over anhydrous sodium sulfate, and concentration.
- Purification: Flash column chromatography using methanol/dichloromethane gradients.
- Final Step: Conversion to hydrochloride salt by stirring the free amine in methanolic hydrochloric acid (3N) overnight.
Reaction Scheme Summary:
$$
\text{Azetidine derivative} + \text{4-chlorobenzyl bromide} \xrightarrow[\text{DCM, RT}]{\text{Et}_3\text{N}} \text{3-[(4-chlorobenzyl)oxy]azetidine} \xrightarrow[\text{MeOH, HCl}]{\text{overnight}} \text{this compound}
$$
This method is adapted from procedures used for similar benzyl-oxy azetidine derivatives, as detailed in a Royal Society of Chemistry publication, which describes analogous synthesis with different benzyl bromides and azetidine derivatives.
Protection/Deprotection Strategy Using Boc-Protected Azetidine
To improve selectivity and yield, the azetidine nitrogen is often protected with a Boc (tert-butoxycarbonyl) group prior to ether formation. After the benzylation step, the Boc group is removed by acid treatment to yield the free amine hydrochloride salt.
- Protection: Azetidine is converted to 1-Boc-3-aminoazetidine.
- Benzylation: Reaction with 4-chlorobenzyl bromide in the presence of triethylamine in DCM.
- Deprotection: Stirring in methanolic HCl (3N) overnight to remove Boc and form the hydrochloride salt.
- Purification: Flash chromatography before and after deprotection.
This approach ensures better control over reaction sites and avoids side reactions on the azetidine nitrogen.
Use of Sodium Hydride and Aprotic Solvents for Ether Formation
Another method involves the direct etherification of azetidine with 4-chlorobenzyl alcohol derivatives using sodium hydride as a strong base in an aprotic solvent like THF.
- Sodium hydride deprotonates the azetidine hydroxyl precursor or azetidine nitrogen to generate a nucleophile.
- The nucleophile attacks 4-chlorobenzyl halide or alcohol to form the ether linkage.
- Reaction is typically carried out at low temperatures to avoid side reactions.
- Workup involves quenching excess base, extraction, and purification.
While this method is more common for related azetidine ethers (e.g., 3-((tetrahydro-2H-pyran-4-yl)oxy)azetidine), it can be adapted for 3-[(4-chlorobenzyl)oxy]azetidine synthesis.
Industrial Scale Considerations
For larger scale production, continuous flow reactors and optimized purification techniques such as chromatography are employed to enhance yield and purity. The reaction parameters (temperature, solvent, base equivalents) are fine-tuned to maximize conversion and minimize impurities.
Data Table: Summary of Preparation Methods for this compound
Detailed Research Findings
- The reaction of 1-Boc-3-aminoazetidine with 4-chlorobenzyl bromide proceeds smoothly at room temperature with triethylamine as a base to yield the corresponding benzyl ether intermediate. The Boc group protects the azetidine nitrogen during the reaction, preventing side reactions.
- Subsequent treatment with methanolic HCl removes the Boc protecting group and converts the free amine into its hydrochloride salt, which is more stable and easier to handle.
- The ether linkage formation is typically confirmed by spectroscopic methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR), with characteristic signals for the azetidine ring and chlorobenzyl group.
- Industrial processes optimize solvent choice and reaction time to improve throughput. Continuous flow synthesis has been suggested for similar azetidine ethers to enhance efficiency and reproducibility.
- Patent literature describes related azetidine ethers prepared via mesylation and nucleophilic substitution, which could be adapted for 3-[(4-chlorobenzyl)oxy]azetidine derivatives, indicating alternative synthetic routes.
Q & A
Basic: What are the established synthetic routes for 3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride?
Answer:
The synthesis typically involves a multi-step protocol:
- Step 1: Reacting 4-chlorobenzyl chloride with a hydroxyl-containing azetidine precursor (e.g., 3-hydroxyazetidine) under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile to form the ether linkage .
- Step 2: Hydrochloride salt formation via treatment with HCl gas or concentrated HCl in an anhydrous solvent (e.g., diethyl ether).
- Key Considerations: Reaction temperature (often 50–80°C) and stoichiometric ratios are critical to minimize side products like unreacted benzyl chloride or over-alkylation. Monitoring via TLC and NMR ensures intermediate purity .
Basic: What analytical techniques are recommended for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm the ether linkage (δ ~4.5–5.5 ppm for –O–CH₂–) and azetidine ring protons (δ ~3.0–4.0 ppm). 2D NMR (e.g., COSY, HSQC) resolves stereochemical ambiguities .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>95% is typical for research-grade material) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) or ESI-MS validates molecular weight (C₁₀H₁₁Cl₂NO: Calc. 240.02 g/mol) .
Advanced: How can researchers design experiments to study structure-activity relationships (SAR) for this compound?
Answer:
- Substituent Modulation: Synthesize analogs with variations in the azetidine ring (e.g., 3-methylazetidine) or benzyl group (e.g., 2,4-dichlorobenzyl) to assess steric/electronic effects on biological activity .
- Biological Assays: Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding). For example, azetidine derivatives have been profiled in CNS models to evaluate dopamine reuptake inhibition .
- Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., monoamine transporters) and correlate with experimental IC₅₀ values .
Advanced: How to resolve contradictions in reported biological activities across studies?
Answer:
- Control for Experimental Variables: Compare solvent systems (DMSO vs. aqueous buffers), cell lines, and assay protocols (e.g., incubation time, concentration ranges). For example, discrepancies in cytotoxicity may arise from differing MTT assay conditions .
- Structural Characterization: Verify compound identity and purity via NMR and HRMS, as impurities (e.g., residual benzyl chloride) can skew bioactivity results .
- Meta-Analysis: Cross-reference with structurally similar compounds (e.g., 3-fluoromethylazetidine hydrochloride) to identify trends in chlorine substitution’s impact on activity .
Basic: What are the solubility and stability considerations for this compound?
Answer:
- Solubility: Moderately soluble in DMSO and methanol; poorly soluble in water. The 4-chlorobenzyl group enhances lipophilicity (logP ~1.8), requiring solubilization aids (e.g., cyclodextrins) for in vitro studies .
- Stability: Store at –20°C under inert gas (N₂/Ar) to prevent hydrochloride salt deliquescence. Degradation products (e.g., free azetidine) can form under high humidity .
Advanced: What in silico strategies predict the compound’s pharmacokinetics (PK) and toxicity?
Answer:
- ADMET Prediction: Tools like SwissADME estimate blood-brain barrier penetration (high likelihood due to ClogP >1) and CYP450 inhibition risks .
- Toxicity Profiling: Use ProTox-II to predict hepatotoxicity (e.g., structural alerts for quinone formation) and prioritize in vitro hepatic clearance assays .
- Metabolite Identification: Simulate phase I/II metabolism (e.g., CYP3A4-mediated oxidation) with Schrödinger’s Metabolism Module to guide metabolite synthesis and testing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
